Physicochemical properties of (4-(Morpholin-2-yl)phenyl)boronic acid
Physicochemical properties of (4-(Morpholin-2-yl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-(Morpholin-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Morpholin-2-yl)phenyl)boronic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it combines the established reactivity of a phenylboronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with the structural and physicochemical attributes of a C-substituted morpholine. The precise positioning of the morpholine substituent at the C-2 position, leaving a secondary amine, imparts distinct properties compared to its more common N-substituted (morpholin-4-yl) analogue. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications for its application in research and development. In light of limited direct experimental data for this specific isomer, this document establishes a framework for its empirical characterization, using data from its N-substituted counterpart, (4-(morpholin-4-yl)phenyl)boronic acid, as a valuable point of comparison.
Introduction and Structural Elucidation
The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its inclusion can enhance aqueous solubility, modulate basicity, and provide a key vector for hydrogen bonding interactions. When appended to a phenylboronic acid, the resulting compound becomes a versatile intermediate for introducing this valuable heterocycle into complex molecular architectures.
The subject of this guide, (4-(Morpholin-2-yl)phenyl)boronic acid, is structurally distinct from its more commonly documented isomer, (4-(morpholin-4-yl)phenyl)boronic acid. The key difference lies in the point of attachment:
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(4-(Morpholin-2-yl)phenyl)boronic acid (Target Compound): The phenyl ring is attached to a carbon atom (C-2) of the morpholine ring. This preserves a secondary amine (N-H) within the morpholine structure, which can act as a hydrogen bond donor and a site for further functionalization.
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(4-(morpholin-4-yl)phenyl)boronic acid (Isomeric Comparator): The phenyl ring is attached to the nitrogen atom (N-4) of the morpholine ring, resulting in a tertiary amine.
This structural variance is expected to have a profound impact on the molecule's physicochemical profile, including its acidity (pKa), solubility, and lipophilicity (logP).
Caption: Chemical structures of the target C-2 isomer and the N-4 isomer comparator.
Physicochemical Properties: A Comparative Analysis
Table 1: Physicochemical Data for (4-(morpholin-4-yl)phenyl)boronic acid (Comparator)
| Property | Value | Source |
|---|---|---|
| CAS Number | 186498-02-2 | [1] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| Physical Form | White to yellow-brown or gray to gray-green solid | [2] |
| Melting Point | 126 °C | [1] |
| pKa | Not reported, estimated to be higher than phenylboronic acid (8.8) due to the electron-donating morpholine group. | |
| Solubility | Not quantitatively reported, but expected to have moderate solubility in polar organic solvents. |
| logP | Not reported, predicted values vary. | |
Table 2: Physicochemical Profile of (4-(Morpholin-2-yl)phenyl)boronic acid (Target)
| Property | Value | Rationale for Expected Differences |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BNO₃ | Isomeric, same formula. |
| Molecular Weight | 207.03 g/mol | Isomeric, same weight. |
| Physical Form | Solid (To be determined) | Likely a crystalline solid. |
| Melting Point | To be determined | May be higher due to potential for intermolecular H-bonding via the N-H group. |
| pKa (Boronic Acid) | To be determined | Expected to be similar to or slightly lower than the N-4 isomer, as the secondary amine is more distant from the phenyl ring. |
| pKa (Morpholine N-H) | To be determined | A second pKa corresponding to the protonated secondary amine will be present, likely in the physiological pH range (typically ~8-9 for secondary amines). This is absent in the N-4 isomer. |
| Aqueous Solubility | To be determined | Expected to be higher than the N-4 isomer, especially at acidic pH where the secondary amine is protonated. The N-H group also increases polarity and H-bonding capacity. |
| logP | To be determined | Expected to be lower (more hydrophilic) than the N-4 isomer due to the presence of the polar N-H group. |
Authoritative Experimental Protocols for Characterization
Accurate determination of physicochemical properties is paramount for successful drug development. The following sections detail standard, validated methodologies for characterizing (4-(Morpholin-2-yl)phenyl)boronic acid.
Determination of Aqueous Solubility
Guiding Principle: The Shake-Flask method, as described in OECD Guideline 105, is the gold standard for determining the water solubility of compounds.[3][4] It involves saturating water with the substance at a constant temperature and measuring the concentration in the aqueous phase.[5][6]
Experimental Protocol (OECD 105 Shake-Flask Method):
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Preparation: Add an excess amount of (4-(Morpholin-2-yl)phenyl)boronic acid to several flasks containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium saturation is achieved.
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Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the mixtures for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary studies can establish the minimum time required.
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Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the test temperature to let the undissolved solid settle. Separate the saturated aqueous supernatant from the solid material via centrifugation at the same constant temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute to the filter material.
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Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
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Reporting: The solubility is reported as the average concentration from at least three replicate flasks, typically in units of mg/mL or µg/mL.
Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination method.
Determination of Acidity Constant (pKa)
Guiding Principle: Boronic acids are Lewis acids, and their pKa reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in water. The presence of a secondary amine in the target molecule means it will have two pKa values. Potentiometric or spectrophotometric titration are the most common methods for pKa determination.[7]
Experimental Protocol (Potentiometric Titration):
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Solution Preparation: Prepare a stock solution of (4-(Morpholin-2-yl)phenyl)boronic acid of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture like water/DMSO for less soluble compounds).[7]
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Acidic Titration: First, titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated morpholine nitrogen. Record the pH as a function of the volume of titrant added.
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Basic Titration: In a separate experiment, titrate the initial solution with a standardized solution of strong base (e.g., 0.1 M NaOH) to determine the pKa of the boronic acid group. Again, record the pH versus the volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa value corresponds to the pH at the half-equivalence point (where half of the species has been neutralized). More advanced analysis can be done using derivative plots (d(pH)/dV) or non-linear regression fitting to the titration curve.
Determination of Lipophilicity (logP)
Guiding Principle: The n-octanol/water partition coefficient (P), or its logarithmic form logP, is a critical measure of a drug's lipophilicity. While the shake-flask method is traditional, reverse-phase HPLC offers a high-throughput and resource-sparing alternative that correlates chromatographic retention time with logP.[8][9]
Experimental Protocol (HPLC-based Method):
-
System Calibration: Prepare a set of 5-7 reference compounds with well-established, literature-reported logP values that span the expected range of the target compound.
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Chromatography: Perform isocratic elution of each standard on a reverse-phase column (e.g., C18) using a mobile phase of buffered water and an organic modifier like methanol or acetonitrile. The pH of the aqueous buffer should be controlled to ensure the compounds are in their neutral form (e.g., pH 7.4).
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Calibration Curve: For each standard, determine the retention time (t_R) and calculate the capacity factor k' = (t_R - t₀)/t₀, where t₀ is the column dead time. Plot the known logP values of the standards against their corresponding log(k') values. A linear relationship should be observed.
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Sample Analysis: Inject the (4-(Morpholin-2-yl)phenyl)boronic acid solution onto the same HPLC system under the identical isocratic conditions.
-
logP Calculation: Determine the retention time and calculate the log(k') for the target compound. Interpolate its logP value from the linear regression equation of the calibration curve.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of (4-(Morpholin-2-yl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
The reaction involves the coupling of an organoboron species (the phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The morpholine moiety remains intact throughout the reaction, allowing for its direct incorporation into the target molecule.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(4-(Morpholin-2-yl)phenyl)boronic acid represents a valuable, yet under-characterized, building block for chemical synthesis. Its unique structure, featuring a C-substituted morpholine with a secondary amine, distinguishes it from more common N-substituted analogues and suggests a more hydrophilic profile with additional hydrogen bonding capabilities. This guide provides the necessary framework for its complete physicochemical characterization by outlining industry-standard, authoritative protocols for determining solubility, pKa, and logP. The empirical data generated through these methods will be essential for unlocking the full potential of this compound in the rational design of novel therapeutics and advanced materials.
References
-
BuyersGuideChem. 4-(Morpholino)phenylboronic acid | C10H14BNO3. Available from: [Link]
-
Szewczyk, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2743. Available from: [Link]
-
Henchoz, Y., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 307, 135705. Available from: [Link]
-
Gissi, A., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. Available from: [Link]
-
Luescher, M. U., et al. (2016). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 93, 203-222. Available from: [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]
-
European Commission (1992). Annex to Commission Directive 92/69/EEC of 31 July 1992 adapting to technical progress for the seventeenth time Council Directive 67/548/EEC on the approximation of laws, regulations and administrative provisions relating to the classification, packaging and labelling of dangerous substances. Official Journal of the European Communities, L 383 A. Available from: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]
-
PubChem. 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
-
Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Chemistry of Heterocyclic Compounds, 55(6), 486-508. Available from: [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(18), 9565-9579. Available from: [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
-
Lee, H., & Cheon, C. H. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 21(16), 6295–6299. Available from: [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Application Note. Available from: [Link]
-
Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325. Available from: [Link]
-
Silva, A. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4501. Available from: [Link]
- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
-
Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Poster presentation. Available from: [Link]
-
Roy, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The journal of organic chemistry, 89(7), 4479–4484. Available from: [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
-
Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available from: [Link]
-
Georgiou, I., et al. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 25(60), 13689-13693. Available from: [Link]
-
RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available from: [Link]
-
Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. oecd.org [oecd.org]
- 5. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. filab.fr [filab.fr]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
